![molecular formula C20H23N3 B1683353 3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B1683353.png)

3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole

Übersicht

Beschreibung

UA8967 is a membrane-active anti-tumor agent that has shown significant potency in various cancer cell lines, particularly those with deletions or mutations in the tumor suppressor gene DPC4 (deleted in pancreatic carcinoma locus 4). This compound was identified using the Target-related Affinity Profiling chemical library screening method and has demonstrated greater potency in DPC4-deleted HCT-116 colon cancer cells .

Analyse Chemischer Reaktionen

UA8967 undergoes several types of chemical reactions, including:

Oxidation: The compound may undergo oxidation reactions, affecting its chemical structure and activity.

Reduction: Reduction reactions can alter the compound’s functional groups, impacting its biological activity.

Substitution: Substitution reactions may occur, where functional groups in UA8967 are replaced by other groups, potentially modifying its anti-tumor properties.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

UA8967 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: UA8967 is used in chemical research to study its reactivity and interactions with other compounds.

Biology: The compound is studied for its effects on cellular processes, including autophagy and apoptosis.

Industry: The compound’s membrane-active properties make it a candidate for further development in pharmaceutical and biotechnological industries.

Wirkmechanismus

UA8967 exerts its effects by targeting the plasma membrane of cancer cells. The compound causes a dose-dependent increase in Sytox® Green staining, trypan blue uptake, and lactate dehydrogenase leakage, indicating its impact on membrane integrity . The DPC4 (−/−) cells are more sensitive to UA8967, suggesting a drug-specific effect on cell membrane integrity. The compound induces an autophagic response within 1-6 hours of exposure, followed by caspase-independent apoptosis and some necrosis at 24 hours .

Vergleich Mit ähnlichen Verbindungen

UA8967 is unique in its selective activity against cancer cell lines with DPC4 deletions. Similar compounds include other membrane-active agents and anti-tumor drugs such as gemcitabine and erlotinib, which are used in the treatment of advanced pancreatic adenocarcinomas . UA8967’s specific targeting of DPC4-deleted cells sets it apart from these other agents.

If you have any more questions or need further details, feel free to ask!

Eigenschaften

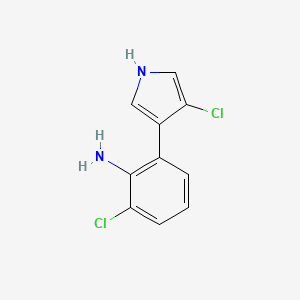

Molekularformel |

C20H23N3 |

|---|---|

Molekulargewicht |

305.4 g/mol |

IUPAC-Name |

3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole |

InChI |

InChI=1S/C20H23N3/c1-2-6-17(7-3-1)15-22-10-12-23(13-11-22)16-18-14-21-20-9-5-4-8-19(18)20/h1-9,14,21H,10-13,15-16H2 |

InChI-Schlüssel |

YHZKIEWEQQRAHY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |

Kanonische SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

>45.8 [ug/mL] (The mean of the results at pH 7.4) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-((4-benzylpiperazino)methyl)-1H-indole UA8967 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S)-2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-1-[3-(trifluoromethoxy)phenyl]ethyl]cyclohexan-1-ol](/img/structure/B1683281.png)

![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)